molecular formula C20H21FN6O3 B2704096 N1-(4-fluorobenzyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide CAS No. 1013984-20-7

N1-(4-fluorobenzyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide

Cat. No.: B2704096
CAS No.: 1013984-20-7
M. Wt: 412.425
InChI Key: UCOMCMHBUBWZIQ-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide is a synthetic organic compound characterized by its complex structure, which includes a fluorobenzyl group, a pyrazolyl group, and an oxalamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Biological Studies: It can be used as a tool compound to study the biological effects of fluorobenzyl and pyrazolyl derivatives.

    Chemical Biology: The compound can serve as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide typically involves multi-step organic synthesis. A common synthetic route may include:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced via a cyclization reaction involving an appropriate precursor, such as a β-ketoester and a guanidine derivative.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a nucleophile.

    Formation of the Oxalamide Moiety: The final step involves the formation of the oxalamide linkage, typically through the reaction of an oxalyl chloride with the amine groups present in the intermediate compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxalamide moiety to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical cellular pathways. The pathways affected might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide
  • N1-(4-methylbenzyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide

Uniqueness

N1-(4-fluorobenzyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its biological activity and chemical properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[5-methyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O3/c1-11(2)15-9-17(28)25-20(23-15)27-16(8-12(3)26-27)24-19(30)18(29)22-10-13-4-6-14(21)7-5-13/h4-9,11H,10H2,1-3H3,(H,22,29)(H,24,30)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOMCMHBUBWZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=NC(=CC(=O)N3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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